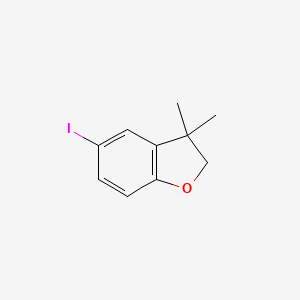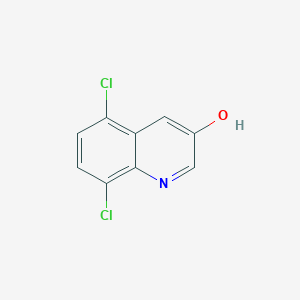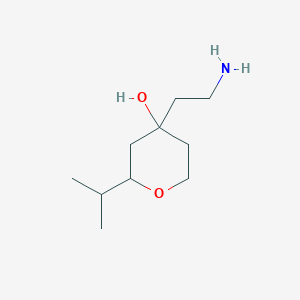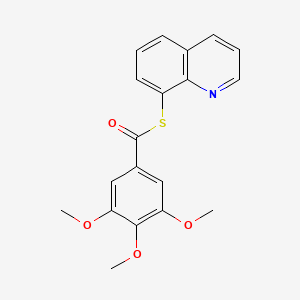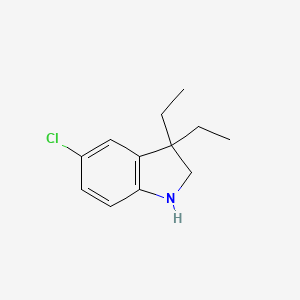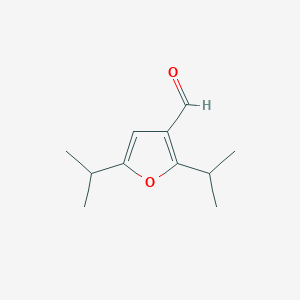
3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a brominated alkane with a methylsulfanyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane typically involves the bromination of 4-methyl-1-(methylsulfanyl)pentane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methyl-1-(methylsulfanyl)pentane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Carried out in the presence of oxidizing agents at controlled temperatures to avoid over-oxidation.
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Results in the formation of 4-methyl-1-(methylsulfanyl)pentane.
Scientific Research Applications
3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the electronic properties of the functional groups, which influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylpentane: Similar structure but lacks the methylsulfanyl group.
4-Methyl-1-(methylsulfanyl)pentane: Lacks the bromine atom.
3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane: Chlorine instead of bromine.
Uniqueness
3-(Bromomethyl)-4-methyl-1-(methylsulfanyl)pentane is unique due to the presence of both bromine and methylsulfanyl groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Properties
Molecular Formula |
C8H17BrS |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(bromomethyl)-4-methyl-1-methylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
ZTCCNYIORDZUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCSC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B15256930.png)
![3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15256935.png)
